4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid
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Overview
Description
4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid is an organic compound characterized by its unique structure, which includes a cycloheptane ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through various methods, including cyclization reactions of linear precursors.
Introduction of the Carboxylic Acid Group: This can be achieved through oxidation reactions, where a suitable precursor is oxidized to introduce the carboxylic acid functionality.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) protection. This involves reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield acid chlorides, while reduction can yield alcohols or aldehydes.
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of fine chemicals and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with various biological targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]benzoic acid
- **1-(2-Cyanoethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid
- **Benzyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid is unique due to its cycloheptane ring structure, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-8-10)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKDBCZQSCYLAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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